molecular formula C10H8Cl2N2Pt B076355 (2,2'-Bipyridine)dichloroplatinum(II) CAS No. 13965-31-6

(2,2'-Bipyridine)dichloroplatinum(II)

Cat. No.: B076355
CAS No.: 13965-31-6
M. Wt: 422.2 g/mol
InChI Key: YVQNEQKKLNWXEM-UHFFFAOYSA-L
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Description

(2,2’-Bipyridine)dichloroplatinum(II) is a coordination compound with the empirical formula C10H8Cl2N2Pt It is known for its distinctive structure, where a platinum(II) ion is coordinated with two chloride ions and a bidentate ligand, 2,2’-bipyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2’-Bipyridine)dichloroplatinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with 2,2’-bipyridine in an aqueous solution. The reaction typically involves the following steps:

  • Dissolving potassium tetrachloroplatinate(II) in water.
  • Adding 2,2’-bipyridine to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Filtering and washing the resulting precipitate to obtain pure (2,2’-Bipyridine)dichloroplatinum(II).

Industrial Production Methods

While specific industrial production methods for (2,2’-Bipyridine)dichloroplatinum(II) are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)dichloroplatinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like triphenylphosphine or ethylenediamine under mild conditions.

    Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

    Coordination Reactions: Often conducted in solvents like ethanol or acetonitrile at room temperature.

Major Products

    Substitution Reactions: Products include new platinum complexes with different ligands.

    Oxidation and Reduction Reactions: Products vary depending on the specific redox process but may include different oxidation states of platinum.

    Coordination Reactions: Result in the formation of multi-metallic complexes or coordination polymers.

Scientific Research Applications

(2,2’-Bipyridine)dichloroplatinum(II) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which (2,2’-Bipyridine)dichloroplatinum(II) exerts its effects involves coordination with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This interaction is a key factor in its anti-cancer activity. Additionally, the compound can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(ethylenediamine)platinum(II)
  • Dichloro(2,2’-bipyridine)palladium(II)
  • cis-Dichlorobis(2,2’-bipyridine)ruthenium(II)

Uniqueness

(2,2’-Bipyridine)dichloroplatinum(II) is unique due to its specific ligand environment and the resulting chemical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in both research and industrial applications. Its ability to form stable complexes with a variety of ligands and its potential therapeutic applications further distinguish it from other coordination compounds.

Properties

IUPAC Name

dichloroplatinum;2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNEQKKLNWXEM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422000
Record name (2,2'-Bipyridine)dichloroplatinum(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13965-31-6
Record name (2,2'-Bipyridine)dichloroplatinum(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2'-Bipyridine)dichloroplatinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of benzoporphyrin derivatives relate to their photodynamic activity against cancer cells?

A2: The second abstract explores the photodynamic activity of cationic benzoporphyrin-based photosensitizers against bladder cancer cells. It highlights that modifying the benzoporphyrin structure through alkylation or complexation with (2,2′-bipyridine)dichloroplatinum(II) impacts their singlet oxygen generation and consequently, their phototoxicity. [] This suggests a structure-activity relationship where specific modifications on the benzoporphyrin scaffold can enhance its therapeutic potential as a photosensitizer.

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